1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride
Description
1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound featuring a pyrazole core linked to a triazoloazepine ring system via a methyl-substituted ethyl bridge. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Propriétés
IUPAC Name |
1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-2-yl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6.ClH/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12;/h8-9H,3-7,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMQCYKZXISJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a complex organic compound that belongs to the classes of pyrazoles and triazoloazepines. Its unique structural features contribute to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 246.31 g/mol. The compound features a pyrazole ring and a triazoloazepine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N6 |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 1174854-63-7 |
Pharmacological Activities
Research indicates that 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exhibits several pharmacological effects:
1. Antitumor Activity
Studies have shown that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of triazolo[1,5-a]pyrimidines demonstrated IC50 values against various cancer cell lines such as HT-1080 and Bel-7402 . The specific antitumor efficacy of 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine remains to be fully characterized but suggests potential in cancer therapy.
2. Enzyme Inhibition
The compound has shown promise in inhibiting certain enzymes involved in disease pathways. Interaction studies reveal that it may bind to specific molecular targets such as receptors and enzymes that modulate their activity. This characteristic is crucial for developing therapeutic agents targeting various conditions.
3. Antimicrobial and Anti-inflammatory Properties
Triazepine derivatives have been noted for their antibacterial and anti-inflammatory activities. The incorporation of triazole and azepine structures enhances these properties . Preliminary data suggest that the compound may exhibit similar effects.
The mechanism by which 1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine exerts its biological effects involves:
Binding Affinity:
Studies on binding affinity to enzymes and receptors are essential for understanding its pharmacodynamics. The unique combination of heterocycles in this compound may confer distinct therapeutic properties compared to other similar compounds .
Signal Transduction:
The modulation of signaling pathways through receptor interaction can lead to significant biological outcomes. This aspect is vital for its potential applications in treating diseases.
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmaceutical Research
1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound belonging to the class of pyrazoles and triazoloazepines. Its unique structure, featuring a pyrazole ring and a triazoloazepine moiety, suggests potential biological activities and chemical properties that are of interest in these fields.
Potential Therapeutic Effects
This compound may interact with biological targets, such as enzymes and receptors, potentially modulating their activity. Research indicates it has shown promise in inhibiting certain enzymes involved in disease pathways, suggesting possible therapeutic applications for various conditions.
Drug Development
Due to its potential therapeutic effects, 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine is a candidate for drug development targeting various diseases.
Research on Binding Affinity
Interaction studies can reveal the binding affinity of 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine to specific molecular targets, providing insights into its mechanism of action and potential therapeutic applications.
Other Applications
The compound's unique chemical properties may allow for applications in materials science and as an intermediate in organic synthesis.
Structural Analogues
Comparaison Avec Des Composés Similaires
Compound 1: 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine Hydrochloride (CAS 1431967-69-9)
- Structural Differences :
- Both compounds are hydrochloride salts, ensuring comparable solubility profiles.
Compound 2: 1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine (CAS 1174852-58-4)
- Structural Differences :
- Functional Implications :
- The ethyl group in the analog may reduce steric hindrance, possibly improving binding to flat enzymatic pockets.
- Lower molecular weight of the analog could enhance metabolic clearance rates.
Compound 3: 1-[(6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine Hydrochloride (CAS 1431966-65-2)
- Structural Differences :
- Biological Relevance :
- The smaller pyrrolo-triazole ring may confer rigidity, favoring interactions with compact binding sites (e.g., kinase ATP pockets).
- Reduced ring size could limit off-target effects but may decrease adaptability to diverse receptors.
Compound 4: 1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine Hydrochloride (CAS 1177299-79-4)
- Structural Differences :
- Smaller size may limit bioavailability due to rapid renal clearance.
Comparative Data Table
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound?
The compound can be synthesized via:
- Azide-alkyne cycloaddition : Copper-catalyzed reactions in THF/water mixtures under reflux, yielding triazole-pyrazole hybrids .
- Nucleophilic substitution : Using NaN₃ in DMF at 50°C for azide introduction, followed by cyclization with cyanacetamide in THF under reflux . Post-synthesis purification often involves recrystallization (ethanol or toluene) or column chromatography.
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry of triazole/azepine moieties .
- X-ray diffraction : Resolves crystal packing, hydrogen bonding networks, and absolute configuration .
- IR spectroscopy : Identifies functional groups (e.g., amine, triazole) via characteristic stretching frequencies .
Q. How is purity assessed post-synthesis?
- Elemental analysis : Validates empirical formula consistency.
- Chromatography : TLC/HPLC monitors reaction progress; GC-MS confirms molecular ion peaks .
- Melting point analysis : Sharp melting ranges indicate high purity .
Q. What solvents are optimal for its synthesis, and why?
- DMF : Polar aprotic solvent facilitates SN₂ reactions (e.g., NaN₃ substitutions) .
- THF/water mixtures : Enable copper-catalyzed cycloadditions by balancing solubility and reactivity .
Advanced Research Questions
Q. How do hydrogen bonding networks influence crystallographic stability?
X-ray studies reveal intramolecular C–H⋯N bonds stabilizing an S(6) ring motif. Intermolecular N–H⋯N and C–H⋯N bonds form zigzag supramolecular chains (R₂²(8) motifs), while N–H⋯O bonds stack chains into 2D networks. These interactions dictate melting behavior and hygroscopicity .
Q. What computational strategies reconcile discrepancies between XRD and DFT bond lengths?
- Basis set selection : Use 6-311G(d,p) to account for electron correlation in DFT/B3LYP calculations .
- Crystal environment effects : XRD measures solid-state interactions (e.g., packing forces), whereas DFT models isolated molecules. Adjust for van der Waals corrections in DFT .
Q. How can steric hindrance in the triazole-azepine moiety be mitigated during synthesis?
- Catalyst optimization : Bulky ligands (e.g., TBTA) enhance copper-catalyzed cycloaddition efficiency .
- Temperature modulation : Microwave-assisted synthesis reduces reaction time and steric aggregation .
- DFT-guided design : Predict steric clashes using Mulliken population analysis to preemptively modify substituents .
Q. What thermodynamic insights can DFT provide for thermal stability?
DFT/B3LYP calculations correlate enthalpy (ΔH) and entropy (ΔS) changes with temperature-dependent stability. For example, Gibbs free energy (ΔG) profiles predict decomposition thresholds, validated via TGA/DSC experiments .
Q. How do electron density isosurfaces from MEP maps guide reactivity predictions?
Molecular electrostatic potential (MEP) surfaces identify nucleophilic (negative potential) and electrophilic (positive potential) sites. For instance, the triazole N3 atom exhibits high nucleophilicity, directing functionalization reactions .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. XRD)?
- Dynamic effects : NMR captures time-averaged conformers, while XRD provides static snapshots. Use variable-temperature NMR to probe conformational flexibility .
- Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT to simulate solvent effects on NMR chemical shifts .
Methodological Notes
- DFT Validation : Always cross-validate computational results with experimental data (e.g., XRD bond lengths, NMR shifts) to ensure model accuracy .
- Reaction Optimization : Screen catalysts (e.g., Cu(I) vs. Ru(II)) and solvents systematically using Design of Experiments (DoE) principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
